

Crystal Structure of a 3-Ureidobenzoic Acid Derivative: A Technical Overview

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Compound of Interest

Compound Name: 3-Ureidobenzoic acid

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Disclaimer: This whitepaper addresses the crystal structure of a derivative of **3-Ureidobenzoic acid**, specifically 3-(3-(pyridin-3-yl)ureido)benzoic acid. An extensive search did not yield publicly available crystallographic data for the parent compound, **3-Ureidobenzoic acid**. The following data and protocols pertain to the aforementioned pyridyl derivative.

Introduction

Urea and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their versatile hydrogen bonding capabilities, which play a crucial role in molecular recognition and the formation of supramolecular architectures. This document provides a detailed technical overview of the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, a compound that combines the structural features of benzoic acid and a pyridyl-substituted urea. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular interactions of this class of compounds.

Crystallographic Data for 3-(3-(pyridin-3-yl)ureido)benzoic acid

The single-crystal X-ray diffraction analysis of 3-(3-(pyridin-3-yl)ureido)benzoic acid reveals an orthorhombic crystal system. The key crystallographic data and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value[1][2]
Empirical Formula	C ₁₃ H ₁₁ N ₃ O ₃
Formula Weight	257.25
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	
a	9.2062(6) Å
b	11.5258(7) Å
c	11.5263(7) Å
α	90°
β	90°
γ	90°
Volume	1223.04(13) Å ³
Z	4
Calculated Density	1.398 Mg/m ³
Absorption Coefficient	0.101 mm ⁻¹
F(000)	536

Data Collection and Refinement

Parameter	Value[2]
Diffractometer	Bruker SMART
Scan Mode	ϕ and ω -scans
θ Range for Data Collection	2.63 to 25.50°
Index Ranges	-11≤h≤11, -14≤k≤14, -14≤l≤14
Reflections Collected	7453
Independent Reflections	2045 [R(int) = 0.0300]
Completeness to $\theta = 25.50^\circ$	99.8 %
Refinement Method	Full-matrix least-squares on F^2
Data / Restraints / Parameters	2045 / 1 / 172
Goodness-of-fit on F^2	1.050
Final R indices [$ I >2\sigma(I)$]	$R_1 = 0.0377$, $wR_2 = 0.0934$
R indices (all data)	$R_1 = 0.0460$, $wR_2 = 0.1006$

Molecular and Supramolecular Structure

In the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, the pyridine and benzene rings are connected by a ureido moiety. The molecule is not planar. The crystal packing is characterized by the formation of a one-dimensional polymeric structure through intermolecular hydrogen bonds involving the ureido group. Specifically, the carbonyl-oxygen atom of one molecule forms hydrogen bonds with the two nitrogen atoms of the ureido group of an adjacent molecule. This 1D chain is further extended into a three-dimensional network via a hydrogen bond between the carboxylic acid group and the pyridine nitrogen atom.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Synthesis of 3-(3-(pyridin-3-yl)ureido)benzoic acid[2]

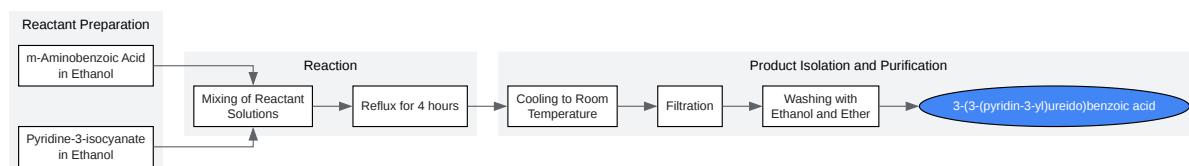
- Reactant Preparation: A solution of pyridine-3-isocyanate (4 mmol) in 15 mL of ethanol was prepared. A separate stirred solution of m-aminobenzoic acid (4 mmol) in 15 mL of ethanol was prepared in a three-necked flask.
- Reaction: The pyridine-3-isocyanate solution was added to the m-aminobenzoic acid solution.
- Reflux: The reaction mixture was refluxed for 4 hours.
- Isolation: The solution was cooled to room temperature, resulting in the formation of a white precipitate.
- Purification: The precipitate was collected by filtration and washed three times with ethanol and ether.

Crystallization[2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified product at room temperature.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis process for 3-(3-(pyridin-3-yl)ureido)benzoic acid.



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Caption: Synthesis workflow for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

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References

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- 2. researchgate.net [researchgate.net]
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